molecular formula C15H21NO3 B8491094 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid

3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid

Cat. No.: B8491094
M. Wt: 263.33 g/mol
InChI Key: NTMRCMYIPVNXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid is a chemical compound with a complex structure that includes a benzyl group, a piperidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid include other piperidine derivatives and benzyl-substituted compounds. Examples include:

  • 3-[(1-Benzyl-4-piperidyl)oxy]butanoic acid
  • 3-[(1-Benzyl-4-piperidyl)oxy]pentanoic acid
  • 3-[(1-Benzyl-4-piperidyl)oxy]hexanoic acid.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)oxypropanoic acid

InChI

InChI=1S/C15H21NO3/c17-15(18)8-11-19-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18)

InChI Key

NTMRCMYIPVNXCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCCC(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium hydroxide (7.21 ml of a 1N aqueous solution) was added to a solution of methyl 3-[(1-benzyl-4-piperidyl)oxy]propanoate (1.00 g) [see Preparation 34) in methanol (43.3 ml). The reaction mixture was stirred for 36 hours at room temperature after which time the methanol was evaporated under reduced pressure. The crude product was dissolved in a small amount of water and purified on a Dowex 50WX8-200 (trade mark) ion-exchange resin eluting with 0:100 changing to 50:50 (in 10% increments), by volume, water: 0.88 aqueous ammonia solution. The aqueous eluted solution was concentrated under reduced pressure and the residue was frozen and lyophilised to afford 3-[(1-benzyl-4-piperidyl)oxy]propanoic acid (269 mg) as an off-white solid.
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Synthesis routes and methods II

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